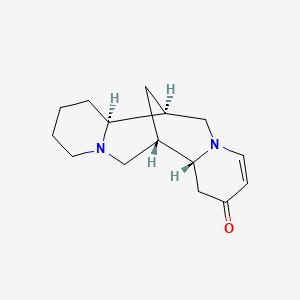

Multiflorine

Description

Properties

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSKZPOVBDNEGN-NZBPQXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-80-6 | |

| Record name | (7S,7aS,14S,14aR)-1,7,7a,8,9,10,11,13,14,14a-Decahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Multiflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MULTIFLORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G8C30AVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Solvent-Based Extraction

The isolation of multiflorine from plant material traditionally relies on solvent extraction coupled with acid-base partitioning. A seminal study involving Lupinus termis seeds demonstrated a yield of 1.8% crude alkaloid extract using methanol (75%) as the primary solvent. The protocol involves:

-

Maceration and Sonication : Seeds are soaked in methanol at room temperature, with sonication enhancing alkaloid dissolution.

-

Acid-Base Partitioning : The methanolic extract is acidified to pH 3.0 with HCl, precipitating non-alkaloidal compounds. Subsequent basification with K₂CO₃ to pH >10 liberates alkaloids, which are then extracted into dichloromethane (CH₂Cl₂).

-

Chromatographic Purification : Silica gel column chromatography with gradients of CH₂Cl₂:MeOH:NH₄OH (90:9:1) resolves this compound from co-extracted alkaloids like lupanine. Final purification via preparative HPLC yields colorless needles of ( ± )-multiflorine, confirmed by melting point (108°C) and optical rotation.

This method’s efficacy is contingent on solvent polarity, with methanol optimally solubilizing quinolizidine alkaloids while minimizing co-extraction of lipids and pigments.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ (scCO₂) offers a greener alternative to organic solvents. A comparative study evaluated scCO₂ modified with methanol, ethanol, isopropanol, or water (5–20% v/v) for extracting alkaloids from Lupinus spp.. Key findings include:

-

Modifier Efficiency : Ethanol (10% v/v) at 40°C and 200 bar achieved the highest this compound recovery (92%), surpassing pure scCO₂ (65%).

-

Selectivity : CO₂/H₂O mixtures preferentially extracted polar alkaloids but required longer extraction times (120 minutes vs. 60 minutes for ethanol-modified CO₂).

SFE minimizes thermal degradation and solvent residues, making it advantageous for industrial-scale this compound production. However, capital costs and modifier optimization remain challenges.

Table 1: Comparison of this compound Extraction Methods

| Method | Solvent/Modifier | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional | 75% MeOH | 25 | Ambient | 1.8 | 85 |

| SFE (CO₂/EtOH) | 10% Ethanol | 40 | 200 | 92 | 94 |

| SFE (CO₂/H₂O) | 5% Water | 50 | 250 | 78 | 88 |

Biosynthetic Pathways in Lupinus

This compound biosynthesis derives from lysine via cadaverine, a pathway elucidated through isotope-labeled tracer experiments. Key steps include:

-

Lysine Decarboxylation : Lysine is decarboxylated to cadaverine by lysine decarboxylase (LDC), confirmed by high incorporation rates of [6-¹⁴C]lysine into sparteine and lupanine.

-

Oxidation and Cyclization : Cadaverine undergoes oxidation by diamine oxidase (DAO) to Δ¹-piperideine, which trimerizes to form the quinolizidine skeleton.

-

Post-Cyclization Modifications : Enzymatic hydroxylation and methylation introduce structural diversity, yielding this compound and related alkaloids.

Table 2: Isotope Incorporation into this compound Precursors

| Tracer Compound | Incorporation Rate (%) | Labeled Positions in this compound |

|---|---|---|

| [6-¹⁴C]Lysine | 12.3 | C-6, C-11, C-17 |

| [1-¹³C]Cadaverine | 8.7 | C-2, C-15 |

Synthetic Modifications and Derivatives

While total synthesis of this compound remains unreported, semisynthetic derivatives highlight its chemical versatility:

Oxidation to 5,6-Dehydrothis compound

Treatment of ( ± )-multiflorine with phenylselenyl chloride followed by m-chloroperbenzoic acid yields 5,6-dehydrothis compound, a 4-pyridone derivative. This two-step process achieves 46% yield, with NMR confirming regioselective oxidation at C-5/C-6.

Hydrogenation to Dihydrothis compound

Catalytic hydrogenation (PtO₂/H₂) reduces the tetracyclic ring, producing dihydrothis compound (86% yield). The product’s ¹H-NMR spectrum exhibits downfield shifts at δ 2.5–1.5 ppm, indicative of saturated quinolizidine rings.

Table 3: Synthetic Derivatives of this compound

| Derivative | Reagents | Yield (%) | Key Spectral Data (¹H-NMR) |

|---|---|---|---|

| 5,6-Dehydrothis compound | PhSeCl, m-CPBA | 46 | δ 6.2 (H-5), δ 5.8 (H-6) |

| Dihydrothis compound | PtO₂/H₂ | 86 | δ 2.5–1.5 (m, 12H) |

Analytical Characterization

High-Resolution Gas Chromatography (HRGC)

HRGC-FID with a DB-5MS column (30 m × 0.25 mm × 0.25 μm) resolves this compound (RT: 14.2 min) from lupanine (RT: 12.8 min) using a temperature gradient of 60°C to 280°C at 10°C/min. Quantitation via internal standard (tetracosane) shows a linear range of 0.1–50 μg/mL (R² = 0.998).

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

HRGC-MS (EI, 70 eV) identifies this compound via molecular ion [M]⁺ at m/z 248 and fragment ions at m/z 150 (C₁₀H₁₆N⁺) and 98 (C₆H₁₂N⁺). ¹³C-NMR (CDCl₃) assignments include δ 58.2 (C-2), δ 45.6 (C-6), and δ 35.1 (C-17), consistent with the quinolizidine backbone .

Chemical Reactions Analysis

Types of Reactions: Multiflorine undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. The compound’s 7-keto-e,β-enamine fragment allows for 1,2- and 1,4-additions, which are stereospecific and regioselective .

Common Reagents and Conditions:

Nucleophilic Addition: Methyllithium or methylmagnesium iodide at low temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Addition: 4S-4-hydroxy-4-methyl-2,3-didehydrosparteine and 2S-2-methyl-4-oxosparteine.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound with altered functional groups.

Scientific Research Applications

Pharmacological Properties

1.1 Antidiabetic Effects

Recent studies have demonstrated that multiflorine derivatives exhibit significant antidiabetic properties. One notable compound, 55P0251, is a this compound-derived substituted quinazolidine that enhances insulin secretion and lowers blood glucose levels. Research indicates that this compound operates as an α2-adrenoceptor antagonist, which facilitates increased insulin release from pancreatic β cells without inducing hypoglycemia .

- Mechanism of Action : The mechanism involves blocking α2A-adrenoceptors, leading to augmented insulin secretion in response to glucose stimulation. This pathway distinguishes it from traditional antidiabetic agents, which often rely on different mechanisms .

1.2 Other Pharmacological Activities

This compound and its derivatives have been associated with various other pharmacological activities:

- Anticonvulsant : Some studies suggest this compound's potential in managing seizures .

- Antimicrobial : this compound exhibits bactericidal activity against pathogens such as Staphylococcus aureus and Bacillus subtilis .

- Herbicidal Activity : Extracts containing this compound have shown efficacy against several plant pathogens, indicating potential agricultural applications .

Case Studies

2.1 Study on Insulin Secretion Enhancement

In a controlled study involving male mice, the effects of 55P0251 were analyzed through glucose tolerance tests. The results indicated a marked improvement in glucose tolerance and insulin secretion when compared to baseline measurements and other antidiabetic drugs .

- Experimental Design : Mice were administered varying doses of 55P0251, and subsequent glucose levels were monitored to assess the drug's efficacy.

- Findings : The compound demonstrated superior efficacy in enhancing insulin secretion at elevated glucose levels while maintaining safety profiles with no significant hypoglycemic events .

2.2 Transfer of Quinolizidine Alkaloids into Milk

A pioneering study quantified the transfer of quinolizidine alkaloids, including this compound, from feed into cow's milk. This research is crucial for understanding the implications of alkaloids in livestock and their potential effects on human consumption .

- Methodology : The study utilized both experimental and modeling approaches to determine the concentration of alkaloids in milk.

- Implications : Findings suggest that monitoring these compounds is vital for food safety and nutritional assessments.

Data Table: Summary of this compound Derivatives and Their Applications

| Compound | Source | Key Application | Mechanism/Activity |

|---|---|---|---|

| 55P0251 | Synthetic derivative | Antidiabetic | α2-adrenoceptor antagonist |

| This compound | Lupinus species | Anticonvulsant | Modulates neurotransmitter release |

| This compound | Lupinus species | Antimicrobial | Bactericidal activity against specific bacteria |

| This compound | Agricultural extracts | Herbicidal | Inhibits growth of various plant pathogens |

Mechanism of Action

The mechanism of action of multiflorine involves its interaction with molecular targets such as α2-adrenoceptors. This compound-derived compounds, like 55P0251, have been shown to antagonize α2-adrenoceptors, leading to increased insulin secretion and improved glucose tolerance . This antagonistic action on α2-adrenoceptors is believed to be a key pathway through which this compound exerts its effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Alkaloids

Structural Comparisons

Key Structural Features

- Multiflorine : Contains a ketone group; distinct proton signals at δ 6.84 ppm (H2) in $^1$H-NMR .

- Lupanine : Features a carbonyl group; H10 eq proton signal at δ 4.49 ppm .

- Sparteine : Lacks functional groups; H15 eq signal at δ 2.80 ppm .

- Angustifoline : Similar bicyclic structure but with H10 eq at δ 4.66 ppm .

Table 1: $^1$H-NMR Proton Shifts of Selected QAs

| Alkaloid | Key Proton Signal (δ, ppm) | Functional Group |

|---|---|---|

| This compound | 6.84 (H2) | Ketone |

| Lupanine | 4.49 (H10 eq) | Carbonyl |

| Sparteine | 2.80 (H15 eq) | None |

| Angustifoline | 4.66 (H10 eq) | Bicyclic quinolizidine |

Spectroscopic Differentiation

FT-IR analysis reveals that this compound’s spectrum (C=O stretch at 1654 cm$^{-1}$, −CN at 1246 cm$^{-1}$) aligns more closely with lupine extracts than lupanine or sparteine, confirming its dominance in natural extracts .

Hypoglycemic Activity

- This compound Derivatives: Compounds like 55P0110 and 55P0251 reduce blood glucose in mice via α2-adrenoceptor antagonism, enhancing insulin secretion .

- Lupanine: Limited hypoglycemic activity; primarily studied for its role in plant defense .

Lipophilicity and Bioavailability

Log P values (lipophilicity) influence membrane permeability:

Table 2: Functional Properties of QAs

| Alkaloid | Hypoglycemic Activity | Log P | Key Biological Role |

|---|---|---|---|

| This compound | High (via derivatives) | 1.5 | Insulin secretion enhancement |

| Lupanine | Low | 1.5 | Plant defense |

| Sparteine | None | 2.5 | Antiarrhythmic |

| Angustifoline | Not reported | 1.5 | Minimal significance |

Quantitative Distribution in Lupinus Species

Species-Specific Accumulation

- L. micranthus: this compound and derivatives constitute >50% of total QAs .

- L. digitatus: Lupinine:this compound ratio ≈ 1:2 .

- L. pilosus: Epilupinine:this compound ratio = 44 ± 12%, distinguishing it from L. palaestinus (12 ± 8.5%) .

Agricultural and Environmental Influences

Table 3: Relative Abundance of QAs in Key Species

| Species | This compound (%) | Lupanine (%) | Sparteine (%) |

|---|---|---|---|

| L. micranthus | 50–60 | <1 | <1 |

| L. pilosus | 30–40 | 10–20 | 5–10 |

| L. mutabilis | 0.1 | 60–80 | 0.2–0.9 |

Biological Activity

Multiflorine, a naturally occurring alkaloid primarily derived from various species of the Lupinus genus, has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is classified as a quinazoline alkaloid with the molecular formula and a molecular weight of 246.35 g/mol. It has been isolated from several plant species, including Lupinus pubescens and Lupinus arcticus . The compound exhibits a complex structure that influences its pharmacological properties.

Antidiabetic Properties

Recent studies have highlighted this compound's potential as an antidiabetic agent. A notable investigation examined a this compound-derived compound, 55P0251, which demonstrated the ability to augment insulin secretion and lower blood glucose levels in rodent models. This compound operates through antagonism at the α2A-adrenoceptors located on pancreatic β-cells, leading to enhanced glucose-stimulated insulin release .

Table 1: Summary of Biological Activities of this compound Derivatives

Precision Medicine Approach in Cognitive Decline

A case study reported on a patient with mixed dementia who underwent a personalized multimodal therapy that included nutraceuticals targeting metabolic dysfunctions potentially linked to cognitive decline. Although this compound was not directly mentioned in this study, the principles of combining various therapeutic agents resonate with the potential applications of this compound derivatives in treating complex diseases .

This case emphasizes the importance of addressing multiple underlying factors contributing to disease pathology, suggesting that this compound could play a role in similar therapeutic frameworks.

In Vivo Studies

In vivo experiments conducted on male mice demonstrated that this compound derivatives significantly improved glucose tolerance and insulin secretion when administered at specific dosages. For example, 55P0251 was found to enhance insulin release only when glucose concentrations were elevated (10 mmol/L), indicating a dose-dependent response that is crucial for its antidiabetic effect .

Figure 1: Dose-Response Curve for Insulin Release

Insulin Release

Note: The figure illustrates the relationship between this compound concentration and insulin release in isolated pancreatic islets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.